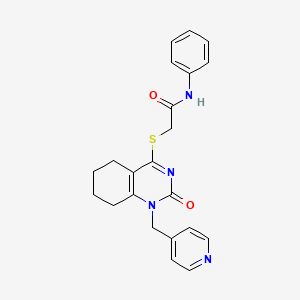
2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, cyclocondensation, and esterification reactions. For instance, the synthesis of antimalarial and cytotoxic agents involves substituting with mercapto compounds and employing Steglich esterification for final compound preparation (Ramírez et al., 2020). Such methods may similarly apply to the compound , focusing on optimizing reaction conditions for desired substituents.
Molecular Structure Analysis
Molecular structure elucidation often involves spectroscopic techniques such as infrared, NMR, and mass spectroscopy. For example, oxazolopiperidone lactams serve as intermediates for synthesizing structurally diverse compounds, with structural confirmations via spectroscopic studies (Escolano et al., 2006). Such methodologies are crucial for confirming the molecular structure of "2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide".
Chemical Reactions and Properties
The compound's reactivity can be inferred from similar structures, which undergo various chemical reactions such as cyclisation and arylation, yielding complex heterocyclic compounds (Partridge & Smith, 1973). These reactions are crucial for synthesizing novel compounds with potential pharmacological activities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, can be deduced from experimental data and computational studies, such as DFT calculations for related compounds (El-Azab et al., 2016). These properties are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, can be explored through synthetic pathways and bioactivity screenings. For instance, derivatives of similar structures have shown antimicrobial activities, suggesting potential bioactivity for the compound under discussion (Nguyen et al., 2019). Understanding these properties is crucial for assessing the compound's application in various fields.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Versatile Intermediates for Natural Product Synthesis : Compounds related to the query chemical, such as phenylglycinol-derived oxazolopiperidone lactams, serve as versatile intermediates for synthesizing a wide range of piperidine-containing natural products and bioactive compounds. These intermediates allow for the enantioselective construction of structurally diverse compounds with potential pharmacological applications (Escolano, Amat, & Bosch, 2006).
Insecticidal and Aphidicidal Activities : Pyridine derivatives, another structural feature relevant to the query compound, have been synthesized and shown to possess significant insecticidal and aphidicidal activities. Such activities highlight the potential of these compounds in agricultural applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Antibacterial Activity : Research into pyridinyl/quinazolinyl derivatives has identified compounds with notable antibacterial activity. These studies contribute to the ongoing search for new antimicrobial agents to combat resistant bacteria strains (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Antioxidant, Antimicrobial, and Antitubercular Activities
Antioxidant and Antimicrobial Properties : Some new pyrimidine-azetidinone analogues, sharing structural similarities with the query compound, have been synthesized and tested for their antioxidant, antimicrobial, and antitubercular activities. These findings suggest potential therapeutic applications for such compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to changes that result in its biological activities .
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, suggesting that multiple pathways could be affected .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20(24-17-6-2-1-3-7-17)15-29-21-18-8-4-5-9-19(18)26(22(28)25-21)14-16-10-12-23-13-11-16/h1-3,6-7,10-13H,4-5,8-9,14-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMJJWAPPAWEBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-enyl 5-(4-cyanophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2491840.png)


![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)
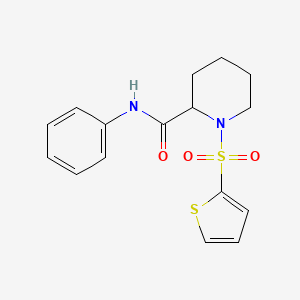
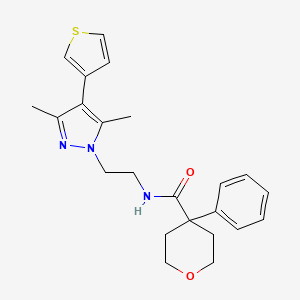
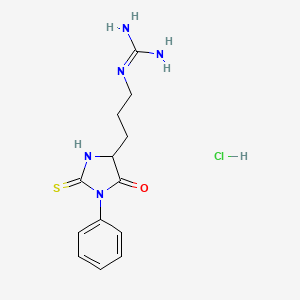
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(5-chloro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2491850.png)

![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
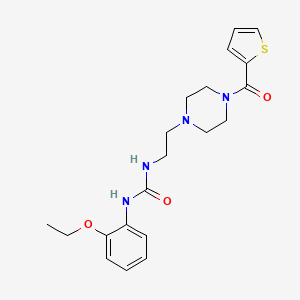
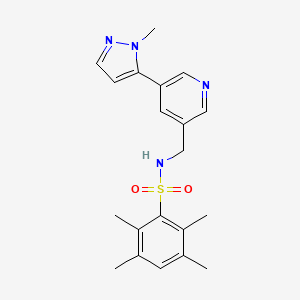
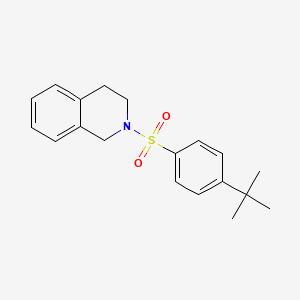
![6-Methyl-4-(4-methylpiperazin-1-yl)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2491863.png)